1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide
Description
1-Methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrimidine core substituted with a trifluoromethyl group, a piperidine ring, and an imidazole-sulfonamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety contributes to hydrogen-bonding interactions with biological targets . Structural determination of analogous compounds often employs crystallographic tools like SHELX software for refinement, underscoring the importance of precise stereochemical analysis in drug development .
Properties
IUPAC Name |
1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]imidazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N6O2S/c1-10-20-12(15(16,17)18)9-13(21-10)24-6-3-11(4-7-24)22-27(25,26)14-19-5-8-23(14)2/h5,8-9,11,22H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFOCRJIWQHKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3=NC=CN3C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown activity on theribosomal s6 kinase p70S6Kβ (S6K2) . This kinase plays a crucial role in the regulation of cell growth and proliferation.
Mode of Action
Based on its structural similarity to other imidazole-containing compounds, it may interact with its target through hydrogen bonding and hydrophobic interactions. The presence of the imidazole ring and the trifluoromethyl group could enhance the compound’s binding affinity and selectivity towards its target.
Biochemical Pathways
Given its potential target, it may influence themTOR signaling pathway , which is regulated by S6K2. This pathway is involved in cell growth, proliferation, and survival.
Biological Activity
1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This molecule features a sulfonamide group, a piperidine ring, and a trifluoromethyl-substituted pyrimidine, which may contribute to its pharmacological properties.
Structural Characteristics
The compound's unique structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C17H19F3N4O2S |
| Key Functional Groups | Sulfonamide, piperidine, trifluoromethyl pyrimidine |
| Molecular Weight | 372.41 g/mol |
The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets and influencing its pharmacokinetic properties.
S1P2 Receptor Antagonism
Research indicates that this compound acts as an antagonist of the S1P2 receptor, which is implicated in various pathological conditions, including idiopathic pulmonary fibrosis. This receptor plays a critical role in cellular signaling related to immune responses and vascular integrity. The antagonistic activity against S1P2 suggests potential therapeutic applications in treating fibrotic diseases and other conditions where S1P signaling is dysregulated.
Cytotoxicity and Anticancer Properties
In vitro studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. Specifically, analogs of this compound have demonstrated significant anticancer properties, suggesting that it could also possess similar effects. For instance, related compounds have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes indicative of cell death .
The mechanism by which this compound exerts its biological effects may involve the inhibition of microtubule assembly, leading to disrupted cell division and proliferation in cancer cells. This has been observed in studies where structural analogs were found to inhibit microtubule assembly at concentrations around 20 μM .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Anticancer Activity : A study on 32 asymmetric compounds revealed that certain derivatives could inhibit the growth of various cancer types, including lung and breast cancers. These compounds demonstrated significant antiproliferative activity at low micromolar concentrations .
- Receptor Interaction Studies : Further investigations into the binding affinities of similar compounds to various receptors have shown promising results for targeting pathways involved in cancer and inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound shares structural motifs with several pharmacologically relevant molecules. Below is a comparative analysis based on structural features, physicochemical properties, and biological activity.
Structural and Functional Insights
Core Heterocycles :
- The target compound utilizes a pyrimidine-piperidine scaffold , offering rigidity and enhanced binding to flat hydrophobic pockets in enzymes. In contrast, compound 41 employs a pyridine-pyrrole system , which may favor π-π stacking interactions but lacks the conformational restraint of piperidine .
- Sunitinib , a clinical kinase inhibitor, shares the trifluoromethyl-carboxamide motif but uses an indole-pyrrole core, highlighting the versatility of trifluoromethylated heterocycles in drug design.
Sulfonamides are known to interact with catalytic lysine or serine residues in kinases . The trifluoromethyl group in all three compounds enhances metabolic stability and membrane permeability, but its placement on pyrimidine (target) versus pyridine (compound 41) alters electronic effects and steric bulk.
Biological Activity :
- While compound 41 demonstrates potent anticandidal activity (IC50: 0.5 μM), the target compound’s hypothesized kinase inhibition aligns more closely with Sunitinib’s mechanism. However, the piperidine-imidazole-sulfonamide architecture may confer unique selectivity for specific kinase isoforms .
Physicochemical and ADMET Considerations
- LogP : The target compound’s calculated LogP (~3.2) suggests moderate lipophilicity, balancing solubility and membrane penetration. This is lower than Sunitinib’s LogP (4.1), which may reduce off-target toxicity risks.
- H-Bond Capacity : The higher number of hydrogen-bond acceptors in the target compound (8 vs. 6 in compound 41) could improve binding affinity but may also reduce oral bioavailability if excessive.
Key Challenges :
- Synthetic complexity of the piperidine-pyrimidine scaffold may limit scalability.
- Comparative in vivo pharmacokinetic data for the target compound remain scarce, necessitating further preclinical profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
